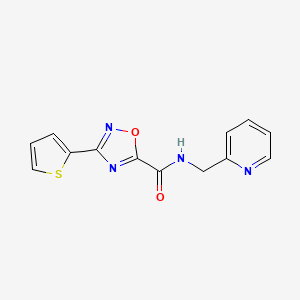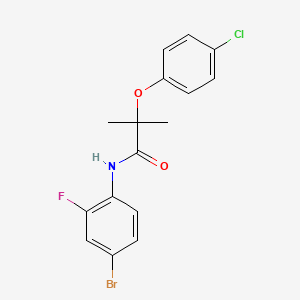
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide, also known as BFPMD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules known as amides, which are commonly used in pharmaceuticals and other industries. In
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its potential applications in a variety of scientific fields, including neuroscience, cancer research, and drug discovery. In particular, N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have a high affinity for a specific type of receptor known as the sigma-1 receptor, which is involved in a variety of physiological processes. This has led to interest in N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide as a potential tool for studying the function of this receptor and its role in disease.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is not yet fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. This receptor is involved in a variety of cellular processes, including calcium signaling and protein synthesis. By binding to this receptor, N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide may alter these processes and lead to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide can have a variety of biochemical and physiological effects, depending on the specific context of its use. For example, N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have neuroprotective effects in models of neurodegenerative disease, such as Alzheimer's disease and Parkinson's disease. It has also been shown to have antitumor effects in certain types of cancer cells, including breast cancer and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is that it has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying this receptor's function. Additionally, N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is relatively easy to synthesize and has a high yield, which makes it accessible to researchers. However, one limitation of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide is that its mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results obtained with this compound.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide. One area of interest is the development of more specific and potent sigma-1 receptor ligands, which could be used to better understand the role of this receptor in disease. Additionally, there is interest in exploring the potential of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide as a therapeutic agent for neurodegenerative diseases and cancer. Finally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide and its effects on cellular function.
Synthesemethoden
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with 4-chlorophenol to form 4-bromo-2-fluoro-4'-chlorodiphenyl ether. This intermediate is then reacted with 2-methylpropanoyl chloride to produce N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide. The overall yield of this synthesis method is relatively high, at around 60%.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClFNO2/c1-16(2,22-12-6-4-11(18)5-7-12)15(21)20-14-8-3-10(17)9-13(14)19/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOPWBHPJFLFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)Br)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6079760.png)
![2-[2-(2-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6079769.png)
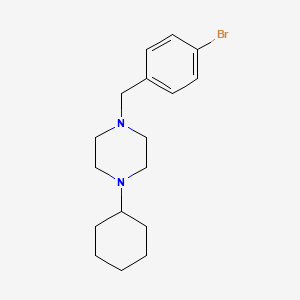
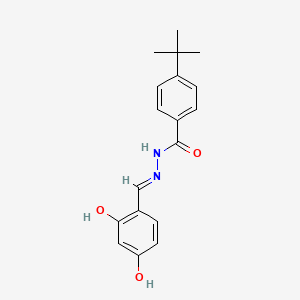
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)
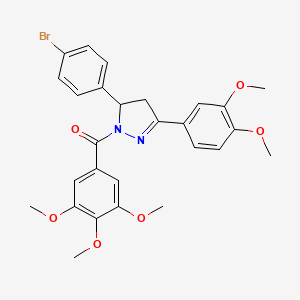
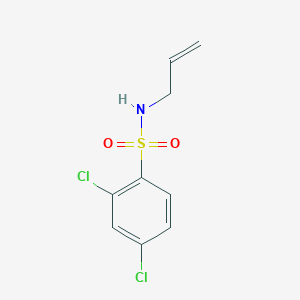

![(4-chloro-2-methylphenyl){1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6079806.png)
![1-{2-hydroxy-3-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6079810.png)
![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6079830.png)
![ethyl 3,5-dimethyl-4-{[4-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6079854.png)
![5-{1-[3-(1H-benzimidazol-2-yl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6079861.png)
